
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide” is a compound that contains an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique
Antimicrobial Activity
- Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine yielded compounds with promising antimicrobial analogs. Specifically, derivatives bearing a fluorine atom at the 4th position of the benzoyl group exhibited enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This underscores the potential of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide as a scaffold for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antipsychotic Agents
- The investigation into novel potential antipsychotic agents led to the synthesis of a series of compounds where this compound could potentially serve as a precursor. These studies revealed compounds that did not interact with dopamine receptors yet exhibited antipsychotic-like profiles in behavioral animal tests, highlighting a novel mechanism of action for antipsychotic therapy (Wise et al., 1987).
Anticonvulsant Pharmacophore
- A new series of compounds designed and synthesized with the essential functional groups for binding to benzodiazepine receptors and a 4-thiazolidinone ring as an anticonvulsant pharmacophore exhibited significant anticonvulsant activity. This suggests the potential application of this compound in the development of anticonvulsant drugs (Faizi et al., 2017).
Dual Fluorescent Detection
- Research on fluorescent probes for detecting Zn2+/Cd2+ ions developed two structural isomers based on a 2-aminobenzamide framework, highlighting the adaptability of the core structure for applications in chemical sensing and environmental monitoring (Xu et al., 2014).
Imaging of Metabotropic Glutamate Receptor
- The synthesis and evaluation of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 in the rodent brain utilized compounds similar to this compound, demonstrating the compound's potential in neuroscience research and the development of diagnostic tools (Fujinaga et al., 2012).
Orientations Futures
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Propriétés
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-5-1-11(2-6-13)16-9-15(21-23-16)10-20-17(22)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLBICVDZSEBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
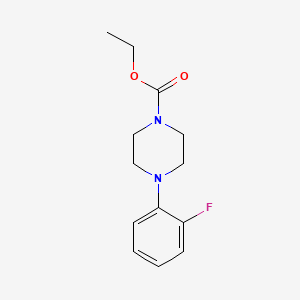
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2874350.png)
![2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2874353.png)

![N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2874356.png)
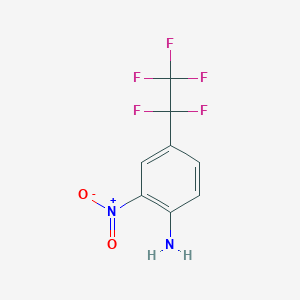
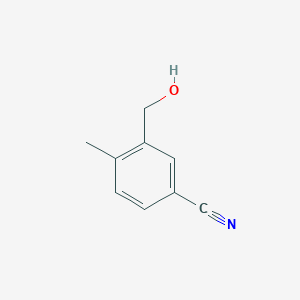
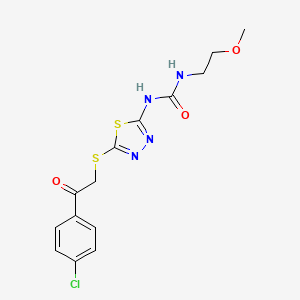
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2874362.png)
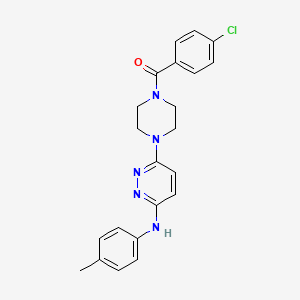
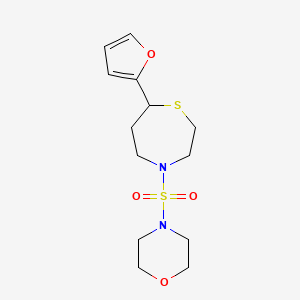
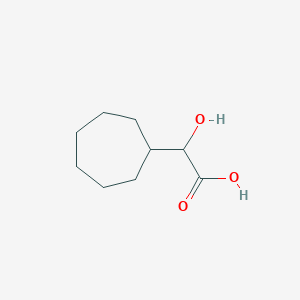
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2874368.png)
![5-{3-[(4-Butylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2874370.png)
